molecular formula C9H7Br2ClO B8414472 4-(1,2-dibromoethyl)benzoyl Chloride CAS No. 108614-49-9

4-(1,2-dibromoethyl)benzoyl Chloride

Cat. No. B8414472
M. Wt: 326.41 g/mol
InChI Key: SVEDLBODLMOYRB-UHFFFAOYSA-N
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Patent
US04772624

Procedure details

The compound 4-n-propyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane was synthesized utilizing the method set forth in Procedure 2. Reaction of the 3-n-propyl-3-hydroxymethyloxetane with 4-(1,2-dibromoethyl)benzoyl chloride led to the production of the corresponding oxetane ester which was characterized by NMR (300 MHz, CDCl3): δ 0.95 (3H, t, CH3), 1.35 (2H, m, CH3CH2), 1.75 (2H, m, CH3CH2CH2), 3.95-4.1 (2H, m, CH2Br), 4.45 (2H, s, CH2O), 4.5-4.6 (4H, d of d, CH2OCH2), 5.1 (1H, d of d, ArCHBr), 7.5 (2H, d, aromatic), 8.05 (2H, d, aromatic). The oxetane ester was reacted with boron trifluoride etherate as described in Procedure 2 to provide 4-n-propyl-1-(4-(1,2-dibromoethyl)phenyl)-2,6,7-trioxabicyclo[2.2.2]octane. This compound was characterized by NMR (300 MHz, CDCl3): δ 0.9 (3H, t, CH3), 1.15-1.35 (4H, m, CH2CH2), 3.9-4.1 (2H, m, CH2Br), 4.1 (6H, s, (CH2O)3), 5.1 (1H, d of d, ArCHBr), 7.35 (2H, d, aromatic), 7.6 (2H, d, aromatic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([CH2:8][OH:9])[CH2:7][O:6][CH2:5]1)[CH2:2][CH3:3].[Br:10][CH:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)[CH2:12][Br:13].B(F)(F)F.CCOCC>>[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([C:11]#[CH:12])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3].[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([CH:11]([Br:10])[CH2:12][Br:13])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1(COC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CBr)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
Name
Type
product
Smiles
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C(CBr)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.